5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-8-10(18-14-13-8)11(17)16-5-9(6-16)4-15-3-2-12-7-15/h2-3,7,9H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEIZSKSWTVCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of Carboxylic Acid
Treatment of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) produces the corresponding acyl chloride:
Amide Bond Formation
The acyl chloride reacts with 3-[(1H-imidazol-1-yl)methyl]azetidine in the presence of a base:
Parameters :
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Base : Triethylamine (2.0 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature, 8 hours
Analytical Characterization
The synthesized compound is validated using spectroscopic techniques:
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The imidazole and azetidine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole and azetidine derivatives.
Scientific Research Applications
5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the azetidine and thiadiazole rings can interact with various biological macromolecules, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Thiadiazole vs. Thiazole Cores: The 1,2,3-thiadiazole in the target compound differs from 1,3,4-thiadiazoles (e.g., 9b) in ring connectivity, which impacts electronic properties and binding interactions. For instance, 9b showed potent activity against hepatocellular carcinoma (HepG2, IC₅₀ = 2.94 µM), whereas thiazole derivative 12a exhibited dual activity against HepG2 and breast carcinoma (MCF-7) .
- Imidazole Substitution : The imidazole group in the target compound is linked via a methylene bridge to azetidine, a strained four-membered ring. In contrast, 48 and related thiazolidinediones feature imidazole directly conjugated to thiazolidinedione, enhancing antimicrobial activity (MIC = 8 µg/mL for S. aureus) .
- Azetidine vs. Triazole/Acetamide : The azetidine-carbonyl group in the target compound may confer rigidity and improved metabolic stability compared to triazole-acetamide substituents in 9b and 12a , which rely on hydrogen bonding for target engagement .
Computational Insights
Theoretical studies on analogous compounds (e.g., ) using density functional theory (DFT) revealed:
- Molecular Electrostatic Potential (MEP): Electron-rich regions near the thiadiazole and imidazole moieties facilitate interactions with biological targets (e.g., enzymes or DNA) .
- Natural Bond Orbital (NBO) Analysis : The azetidine ring’s strain may increase reactivity, while the methyl group at the 4-position likely stabilizes the thiadiazole ring via steric and electronic effects .
Q & A
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR identifies proton environments and carbon connectivity .
- IR validates functional groups (e.g., carbonyl, thiadiazole) .
- Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
- Computational Methods :
- Density Functional Theory (DFT) with B3LYP/SDD basis sets calculates bond angles (e.g., C1-C2-C3: 121.4°) and molecular electrostatic potentials to predict reactivity .
- Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzyme active sites) .
How can SHELXL and WinGX be utilized to address crystallographic refinement challenges for this compound?
Advanced Research Question
- Refinement Workflow :
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces thermal motion artifacts .
- Structure Solution : Use SHELXD for phase determination and SHELXL for refinement, applying restraints for flexible groups (e.g., azetidine ring) .
- Validation : WinGX analyzes geometry (bond lengths, angles) and checks for outliers using R-factors (<5%) and residual density maps .
- Troubleshooting : For twinned crystals, employ the TWIN command in SHELXL. For disordered imidazole moieties, apply PART and SUMP instructions .
How can density functional theory (DFT) elucidate the compound’s electronic properties and reactivity?
Advanced Research Question
- Methodology :
- Geometry Optimization : Use B3LYP/6-311++G(d,p) to minimize energy and calculate molecular orbitals (HOMO-LUMO gap predicts charge transfer) .
- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., imidazole → thiadiazole charge transfer) .
- Molecular Electrostatic Potential (MEP) : Maps nucleophilic/electrophilic sites (e.g., carbonyl oxygen as electron-rich) .
- Outcome : Correlate computed dipole moments (e.g., ~4.5 Debye) with solubility in polar solvents .
How can researchers resolve contradictions in biological activity data for derivatives of this compound?
Advanced Research Question
- Experimental Design :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogenation at imidazole or methyl groups on thiadiazole) .
- Biological Assays : Test derivatives under standardized conditions (e.g., MIC for antibacterial activity, IC₅₀ for enzyme inhibition) .
- Data Analysis :
- Use ANOVA to assess significance of substituent effects.
- Molecular Dynamics (MD) Simulations (AMBER/CHARMM) rationalize activity differences by comparing binding free energies .
What strategies improve synthetic reproducibility for scaled-up production of this compound?
Advanced Research Question
- Optimization Steps :
- Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediates .
- Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to enhance yields (>80%) .
- Scale-Up Adjustments : Replace ethanol with acetonitrile for exothermic reactions to control temperature .
- Quality Control : Implement PAT (Process Analytical Technology) for real-time purity assessment .
How do solvent and pH conditions influence the stability of this compound during storage?
Basic Research Question
- Stability Studies :
- Solvent Selection : Store in anhydrous DMSO or ethanol to prevent hydrolysis of the azetidine-carbonyl bond .
- pH Optimization : Maintain pH 6–7 (buffered with phosphate) to avoid thiadiazole ring degradation .
- Accelerated Testing : Use thermal gravimetric analysis (TGA) to predict shelf life at 25°C (>12 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
